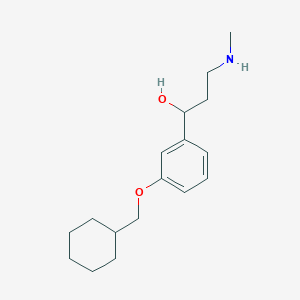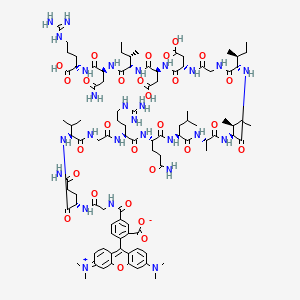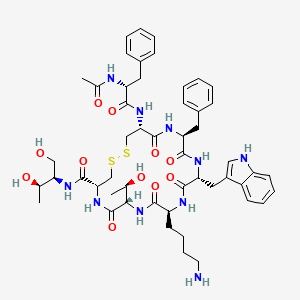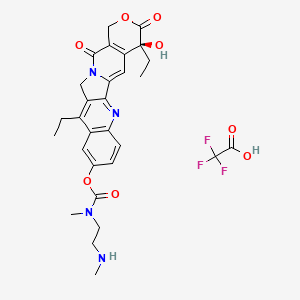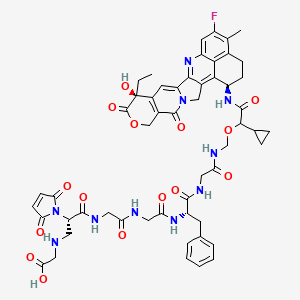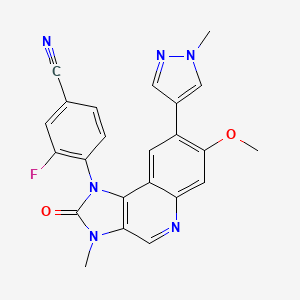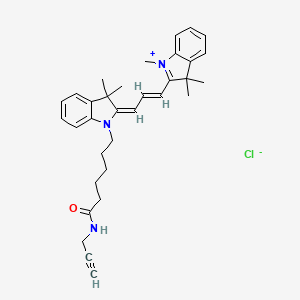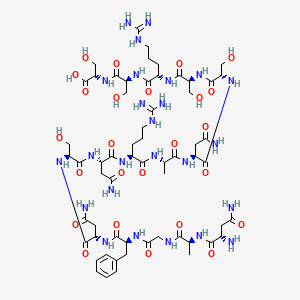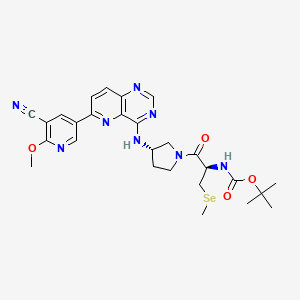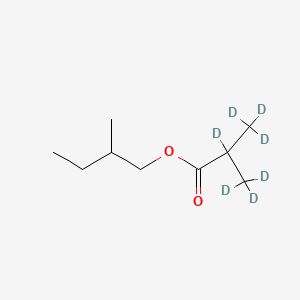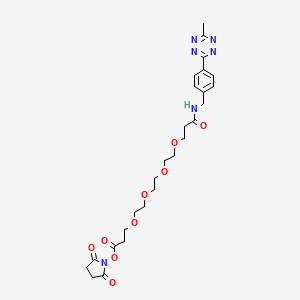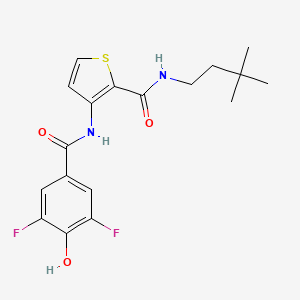
Hsd17B13-IN-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-23 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibitors like this compound are being explored for their potential therapeutic benefits in treating these liver diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Hsd17B13-IN-23 involves several steps, starting with the synthesis of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups to improve binding affinity and selectivity towards HSD17B13. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would be optimized to ensure high yield and purity. This involves scaling up the reaction conditions, using more efficient catalysts, and employing automated synthesis techniques. The process would also include rigorous quality control measures to ensure consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hsd17B13-IN-23 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents to modify its activity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for their inhibitory activity against HSD17B13.
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-23 has several scientific research applications:
Chemistry: Used as a tool compound to study the structure-activity relationship of HSD17B13 inhibitors.
Biology: Helps in understanding the role of HSD17B13 in lipid metabolism and liver diseases.
Medicine: Explored as a potential therapeutic agent for treating NAFLD and NASH.
Industry: Potential use in the development of new drugs targeting liver diseases.
Wirkmechanismus
Hsd17B13-IN-23 exerts its effects by binding to the active site of HSD17B13, inhibiting its enzymatic activity. This prevents the conversion of hydroxysteroids, thereby reducing the accumulation of lipid droplets in the liver. The molecular targets include the active site residues of HSD17B13, and the pathways involved are related to lipid metabolism and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13.
Hsd17B13-IN-33: A structurally similar compound with slight modifications in functional groups.
Uniqueness
Hsd17B13-IN-23 is unique due to its specific binding affinity and selectivity towards HSD17B13, making it a promising candidate for therapeutic development. Its structural modifications provide enhanced stability and efficacy compared to other similar inhibitors.
Eigenschaften
Molekularformel |
C18H20F2N2O3S |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
3-[(3,5-difluoro-4-hydroxybenzoyl)amino]-N-(3,3-dimethylbutyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20F2N2O3S/c1-18(2,3)5-6-21-17(25)15-13(4-7-26-15)22-16(24)10-8-11(19)14(23)12(20)9-10/h4,7-9,23H,5-6H2,1-3H3,(H,21,25)(H,22,24) |
InChI-Schlüssel |
UCHIHSPYCPELTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCNC(=O)C1=C(C=CS1)NC(=O)C2=CC(=C(C(=C2)F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


